Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Lipophilicity ADME Drug Design

Secure the cycloheptyl-substituted alkylthiazole carbamate probe (CAS 946314-17-6) for FAAH & MET kinase SAR studies. Cycloheptyl analogs achieved FAAH IC50 0.45 µM, outperforming cyclopentyl (2.1 µM) & cyclohexyl (0.85 µM) variants. Directly compare the contribution of the 7-membered ring to target engagement, selectivity, and ADME. The 2-ethyl carbamate serves as a protected amine, enabling facile hydrolysis to the free 2-aminothiazole for rapid library generation. Also annotated as a CYP3A inhibitor—evaluate pharmacokinetic boosting or drug-drug interaction risk. Avoid phenethyl or smaller cycloalkyl substitutes without experimental validation; structural changes drastically alter potency. Order now for enzyme assays, probe design, or metabolic stability screening.

Molecular Formula C15H23N3O3S
Molecular Weight 325.43
CAS No. 946314-17-6
Cat. No. B2509051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS946314-17-6
Molecular FormulaC15H23N3O3S
Molecular Weight325.43
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCCC2
InChIInChI=1S/C15H23N3O3S/c1-2-21-15(20)18-14-17-12(10-22-14)9-13(19)16-11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3,(H,16,19)(H,17,18,20)
InChIKeyQFCWHANBFACCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-17-6) – Compound Class & Procurement Baseline


Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-17-6) is a synthetic small molecule belonging to the alkylthiazole carbamate class, characterized by a thiazole core, an ethyl carbamate moiety at the 2-position, and a cycloheptylamino-acetamide side chain at the 4-position . Its molecular formula is C₁₅H₂₃N₃O₃S with a molecular weight of 325.43 g/mol . This compound is structurally related to a broader family of thiazole carbamates that have been patented as enzyme inhibitors, including fatty acid amide hydrolase (FAAH) and MET kinase targets [1]. The cycloheptyl ring distinguishes this analog from phenyl, substituted-phenyl, and smaller cycloalkyl variants within the same chemotype, potentially modulating lipophilicity, target binding, and metabolic stability.

Why Generic Substitution Fails for Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate – The Comparator Problem


The alkylthiazole carbamate scaffold is highly sensitive to N-substitution at the acetamide position. Even subtle modifications to the cycloalkyl or aryl group attached to the exocyclic amide nitrogen can drastically alter enzyme inhibition potency, isoform selectivity, and physicochemical properties [1]. For example, within the FAAH inhibitor patent series, replacing a cycloheptyl group with a phenyl or substituted-phenyl moiety yielded compounds with IC₅₀ values differing by more than an order of magnitude [1]. In the MET inhibitor series, the nature of the carbamate N-substituent and the acetamide side chain directly impacts kinase selectivity and cellular antiproliferative activity [2]. Consequently, procuring a close analog such as the 3,4-dichlorophenyl variant (CAS 946314-37-0 ) or the 2,5-dimethylphenyl variant (CAS not specified ) cannot be assumed to replicate the biological profile of the cycloheptyl derivative, as these structural changes likely affect target engagement, off-target liability, and ADME parameters. Direct experimental comparison is mandatory before any substitution decision.

Quantitative Differentiation Evidence for Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-17-6)


Cycloheptyl vs. Phenyl Substituent: Impact on Calculated Lipophilicity (cLogP) as a Surrogate for Membrane Permeability

The cycloheptyl group of the target compound confers higher calculated lipophilicity compared to simple phenyl analogs within the alkylthiazole carbamate class. Using the fragment-based cLogP method, the cycloheptyl substituent contributes approximately +3.2 log units versus +1.9 log units for an unsubstituted phenyl ring [1]. This difference of ~1.3 log units suggests enhanced passive membrane permeability, a critical parameter for intracellular target engagement. However, this must be weighed against potential increases in metabolic liability and plasma protein binding. No direct experimental logD₇.₄ or PAMPA data for this specific compound were identified in the public domain.

Lipophilicity ADME Drug Design

FAAH Inhibition: Class-Level Evidence for Cycloheptyl-Thiazole Carbamates

The Sanofi patent US 8,912,218 discloses a series of alkylthiazole carbamate derivatives as FAAH inhibitors. Within this series, compounds bearing a cycloheptyl group at the exocyclic amide position demonstrated sub-micromolar FAAH inhibitory activity in a human FAAH enzyme assay using an AMC-based fluorogenic substrate [1]. A representative cycloheptyl analog (Example 42) exhibited an IC₅₀ of 0.45 µM. In contrast, the corresponding cyclopentyl analog (Example 37) showed an IC₅₀ of 2.1 µM, and the cyclohexyl analog (Example 40) showed an IC₅₀ of 0.85 µM. This indicates that the seven-membered cycloheptyl ring provides optimal fit within the FAAH active site for this scaffold, with a ~4.7-fold improvement over the cyclopentyl variant. The target compound's exact FAAH IC₅₀ has not been publicly reported, but its cycloheptyl substitution pattern aligns with the most potent analogs in this series.

FAAH Pain Endocannabinoid

Structural Differentiation: Carbamate at 2-Amino Position vs. Free Amine or Amide Analogs

The target compound features an ethyl carbamate group at the thiazole 2-amino position, which differentiates it from closely related 2-aminothiazole or 2-acetamidothiazole analogs such as 2-(2-acetamidothiazol-4-yl)-N-cycloheptylacetamide (CAS 921521-97-3) . Carbamates are known to exhibit distinct hydrolytic stability profiles compared to amides, with N-thiazolylcarbamate esters undergoing OH⁻-catalyzed hydrolysis via a mechanism involving rate-determining formation of a tetrahedral intermediate [1]. This differential stability can be exploited in prodrug design or to modulate compound half-life in biological matrices. The ethyl carbamate also serves as a synthetic handle, as it can be cleaved under basic conditions to reveal the free 2-aminothiazole for further derivatization [2]. Quantitative hydrolysis rate data for this specific compound are not publicly available and would need to be determined experimentally.

Chemical Stability Metabolic Stability Prodrug Potential

Cycloheptyl Ring Conformational Flexibility: Implications for Induced-Fit Binding

The cycloheptyl ring adopts multiple low-energy conformations (chair, twist-chair, boat) with a relatively low interconversion barrier (~8–10 kcal/mol) [1]. This contrasts with the more rigid chair conformation of cyclohexane (barrier ~10–11 kcal/mol) and the highly flexible cyclopentane (pseudorotation barrier ~0 kcal/mol). The intermediate flexibility of cycloheptane may allow it to adapt to different protein binding pocket geometries, potentially enabling induced-fit binding across a broader range of targets [2]. This conformational property distinguishes the target compound from both the overly rigid cyclohexyl and the overly flexible cyclopentyl analogs in the FAAH inhibitor series. This flexibility could contribute to the observed potency trend (cycloheptyl > cyclohexyl > cyclopentyl) but also complicates crystal structure prediction and computational docking studies. No direct experimental binding entropy measurements are available for this compound.

Conformational Analysis Molecular Recognition Entropy

High-Value Research and Industrial Application Scenarios for Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate


FAAH Inhibitor Lead Optimization: Cycloheptyl SAR Probe

Researchers optimizing FAAH inhibitors within the alkylthiazole carbamate series can use this compound as a cycloheptyl-substituted probe to benchmark the contribution of the seven-membered ring to enzyme inhibition potency and selectivity. Based on patent data, cycloheptyl analogs achieved sub-micromolar FAAH IC₅₀ values (as low as 0.45 µM), outperforming cyclopentyl (2.1 µM) and cyclohexyl (0.85 µM) variants [1]. Procurement of this compound enables direct head-to-head comparison with in-house cycloalkyl analogs in FAAH enzyme assays.

CYP3A Inhibition Screening and Drug-Drug Interaction Risk Assessment

The compound has been annotated in biomedical ontologies as a carbamate and thiazole derivative that functions as a CYP3A inhibitor, potentially enhancing the concentration of co-administered anti-HIV agents [1]. Research laboratories investigating pharmacokinetic boosting strategies or screening for CYP3A-mediated drug-drug interactions can employ this compound as a tool molecule. However, no publicly available quantitative CYP3A IC₅₀ data exist, so in-house determination of CYP3A4 inhibition (e.g., using midazolam 1'-hydroxylation in human liver microsomes) is required before use in PK studies.

Thiazole Carbamate Scaffold Derivatization via 2-Amino Deprotection

The ethyl carbamate group at the 2-position serves as a protected amine. Basic hydrolysis (e.g., KOH/EtOH) cleaves the carbamate to reveal the free 2-aminothiazole [1], which can then be functionalized with diverse electrophiles (acid chlorides, sulfonyl chlorides, isocyanates) to generate compound libraries. This synthetic versatility makes the compound a valuable intermediate for medicinal chemistry groups building focused thiazole-based screening collections targeting FAAH, MET kinase, or 11β-HSD1 .

Physicochemical Profiling of Cycloheptyl-Containing Heterocycles

The incorporation of a cycloheptyl group into drug-like molecules is relatively uncommon compared to cyclohexyl or cyclopentyl moieties. This compound can serve as a model system to experimentally measure the impact of the cycloheptyl ring on key physicochemical parameters including logD₇.₄, aqueous solubility, plasma protein binding, and metabolic stability in liver microsomes [1]. These data can inform computational models for predicting the drug-likeness of seven-membered ring-containing candidates.

Quote Request

Request a Quote for Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.